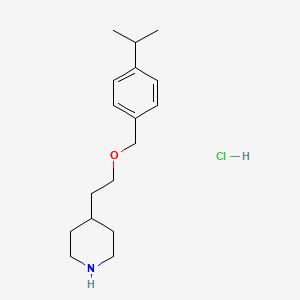![molecular formula C14H22ClNO B1397563 3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-43-0](/img/structure/B1397563.png)
3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride
説明
“3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C14H22ClNO. It’s part of a class of compounds known as pyrrolidines .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in a variety of chemical reactions, but the specific reactions that “3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride” can undergo are not detailed in the searched resources .Physical And Chemical Properties Analysis
The molecular weight of “3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride” is 255.78 g/mol. Other specific physical and chemical properties are not available in the searched resources.科学的研究の応用
Synthesis and Chemical Reactions
- Pyrrolidines are crucial in the synthesis of heterocyclic organic compounds due to their biological effects, with applications ranging from medicine to industry as dyes or agrochemical substances. For example, the synthesis of pyrrolidines via [3+2] cycloaddition has been demonstrated, highlighting the compound's versatility and potential for creating novel chemical entities (Żmigrodzka et al., 2022).
Biological Applications
- Certain pyrrolidine derivatives have been identified as potent and selective inhibitors of biological targets. For instance, functionalized pyrrolidines have shown potential in inhibiting alpha-mannosidase activity and the growth of human glioblastoma and melanoma cells, suggesting a possible therapeutic application in cancer treatment (Fiaux et al., 2005).
Pharmacological Potential
- Research into pyrrolidine derivatives has also uncovered potential pharmacological applications, such as the development of novel κ-opioid receptor antagonists. These compounds have been studied for their antidepressant-like efficacy, ability to attenuate behavioral effects of stress, and potential in treating addiction disorders (Grimwood et al., 2011).
Biotechnological Synthesis
- The biotechnological synthesis of designer drug metabolites using human cytochrome P450 expressed in yeast has been explored. This approach demonstrates the compound's utility in generating reference standards for pharmacokinetic studies, showcasing the versatility of pyrrolidine derivatives in drug metabolism research (Peters et al., 2009).
Molecular Docking and Antitumor Activity
- Pyrrolidine derivatives have been synthesized and evaluated for their potential as antitumor agents, with studies indicating their inhibitory activity against specific cancer cell lines. This research suggests that the modification of pyrrolidine structures could lead to potent anticancer drugs, highlighting the compound's relevance in medicinal chemistry (Muralidharan et al., 2017).
将来の方向性
The future directions for research on “3-[(4-Propylphenoxy)methyl]pyrrolidine hydrochloride” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of biological activities exhibited by pyrrolidine derivatives , it could be a promising area for further exploration.
特性
IUPAC Name |
3-[(4-propylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-12-4-6-14(7-5-12)16-11-13-8-9-15-10-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJBBGMYZYXNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219982-43-0 | |
| Record name | Pyrrolidine, 3-[(4-propylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397482.png)
![4-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397485.png)
![3-[(2-Fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397487.png)
![4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397488.png)
![3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397489.png)
![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)
![3-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397491.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397495.png)
![3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397496.png)
![3-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397498.png)

![4-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397501.png)
![3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397502.png)
![4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397503.png)